molecular formula C10H13NO6 B1422704 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate CAS No. 1511700-07-4

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate

Cat. No.: B1422704
CAS No.: 1511700-07-4
M. Wt: 243.21 g/mol
InChI Key: VGVQMVBXFLYTSS-UHFFFAOYSA-N
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Description

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate typically involves the reaction of a pentanedioic acid derivative with a pyrrolidinone derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate involves its ability to form covalent bonds with nucleophiles. This property makes it useful as a cross-linking agent in biochemical studies. The compound can interact with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial for its applications in protein modification and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • 2,5-Dioxopyrrolidin-1-yl acrylate
  • 2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate

Uniqueness

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate is unique due to its specific ester linkage and the presence of both a pyrrolidinone ring and a pentanedioate moiety. This combination of functional groups provides distinct reactivity and makes it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6/c1-16-9(14)3-2-4-10(15)17-11-7(12)5-6-8(11)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVQMVBXFLYTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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